

spectroscopic analysis (FTIR, UV-Vis, NMR) of Einecs 282-346-4

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Compound of Interest

Compound Name: Einecs 282-346-4

Cat. No.: B15188834

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Spectroscopic Analysis of Einecs 282-346-4: A Technical Guide

Disclaimer: Despite a comprehensive search, publicly available experimental spectroscopic data (FTIR, UV-Vis, NMR) for the specific substance identified as **Einecs 282-346-4** (CAS: 84176-80-7), chemically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2), could not be located. This guide will therefore provide a detailed theoretical framework and generalized experimental protocols for the spectroscopic analysis of this compound based on its known chemical structure. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction to Einecs 282-346-4

Einecs 282-346-4 is a complex organic salt with the molecular formula C₄₂H₃₈Cl₂N₁₀O₇S₂.[1] It is classified as a sulfonated azo dye. The structure consists of a large anionic azo dye molecule and two cationic N,N'-diphenylguanidine molecules that act as counter-ions. The azo dye component features a pyrazolone core and two substituted benzene rings, with functional groups including sulfonic acid, chloro, and methyl groups. The presence of the azo chromophore (-N=N-) is responsible for its color. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of such complex molecules.

Theoretical Spectroscopic Analysis



While specific experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the known structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **Einecs 282-346-4** are summarized in the table below.

Wavenumber (cm ⁻¹)	Functional Group	Expected Vibration
3400-3200	N-H (Guanidinium)	Stretching vibrations of the N-H bonds in the counter-ion.
3100-3000	Aromatic C-H	Stretching vibrations of C-H bonds on the benzene rings.
2980-2850	Aliphatic C-H	Stretching vibrations of the methyl group.
1680-1640	C=O (Pyrazolone)	Stretching vibration of the carbonyl group in the pyrazolone ring.
1600-1450	C=C and C=N	Aromatic ring and pyrazolone ring stretching vibrations.
1550-1480	N=N (Azo)	Stretching vibration (often weak in symmetrical molecules).
1250-1150	S=O (Sulfonic Acid)	Asymmetric stretching of the sulfonate group.
1080-1000	S=O (Sulfonic Acid)	Symmetric stretching of the sulfonate group.
800-600	C-Cl	Stretching vibrations of the chloro-substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy



UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like azo dyes. The extended conjugation in the azo dye portion of **Einecs 282-346-4** is expected to result in strong absorption in the visible region, responsible for its yellow color. The N,N'-diphenylguanidine counter-ion will have its own absorption bands in the UV region.

Wavelength Range (nm)	Chromophore	Expected Transition
400-500	Azo dye conjugated system	n -> π
250-350	Aromatic systems (benzene, pyrazolone)	π -> π
< 250	N,N'-diphenylguanidine	π -> π*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in a molecule.

- ¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of aromatic protons in different chemical environments on the various benzene rings of both the dye and the counter-ion. A characteristic singlet for the methyl group protons would be expected in the upfield region. The N-H protons of the guanidinium counter-ion may appear as a broad signal.
- ¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the many inequivalent carbon atoms in the aromatic rings, the pyrazolone core, and the methyl group. The carbonyl carbon of the pyrazolone ring would appear significantly downfield.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound with the structural characteristics of **Einecs 282-346-4**.

FTIR Spectroscopy Protocol



Objective: To obtain the infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)-FTIR is a suitable method for solid samples.

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR setup.
- Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
- Apply pressure using the ATR press to ensure a good contact between the sample and the crystal.
- Record the sample spectrum over a range of 4000-400 cm⁻¹.
- Clean the ATR crystal thoroughly after the measurement.



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FTIR Experimental Workflow

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of the sample in solution.

Method: Solution-phase UV-Vis spectroscopy.

- Choose a suitable solvent in which the compound is soluble and that does not absorb in the wavelength range of interest (e.g., methanol, ethanol, or water).
- Prepare a stock solution of the compound of a known concentration.
- Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values should ideally be between 0.1 and 1.0).



- Calibrate the spectrophotometer with a blank solution (the pure solvent).
- Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
- Identify the wavelength(s) of maximum absorbance (λmax).



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UV-Vis Experimental Workflow

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of the sample.

Method: Solution-state NMR spectroscopy.

- Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).
- Accurately weigh a small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)
 and dissolve it in the deuterated solvent in an NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
- Place the NMR tube in the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
- Process the raw data (Fourier transform, phase correction, and baseline correction).
- Integrate the signals in the ¹H spectrum and reference the chemical shifts.





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NMR Experimental Workflow

Data Interpretation and Structure Confirmation

The combination of these three spectroscopic techniques provides complementary information for the comprehensive characterization of **Einecs 282-346-4**.

- FTIR confirms the presence of key functional groups.
- UV-Vis provides information about the electronic structure and the chromophore responsible for the color.
- NMR gives a detailed map of the proton and carbon skeleton, allowing for the confirmation of the connectivity of the atoms.

By comparing the experimentally obtained spectra with the expected patterns derived from the known structure, a high degree of confidence in the identity and purity of the compound can be achieved.

Conclusion

While specific experimental data for **Einecs 282-346-4** is not publicly available, this guide provides a thorough framework for its spectroscopic analysis. The predicted spectral characteristics and the detailed experimental protocols for FTIR, UV-Vis, and NMR spectroscopy offer a solid foundation for researchers and professionals working with this or structurally similar complex azo dyes. The successful application of these techniques is fundamental for quality control, structural elucidation, and ensuring the consistency of such compounds in various applications.

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References

- 1. Einecs 282-346-4 (84176-80-7) for sale [vulcanchem.com]
- To cite this document: BenchChem. [spectroscopic analysis (FTIR, UV-Vis, NMR) of Einecs 282-346-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15188834#spectroscopic-analysis-ftir-uv-vis-nmr-of-einecs-282-346-4]

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